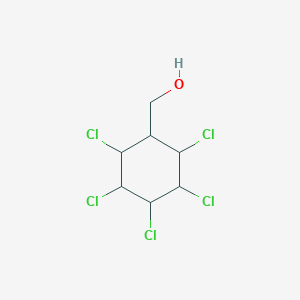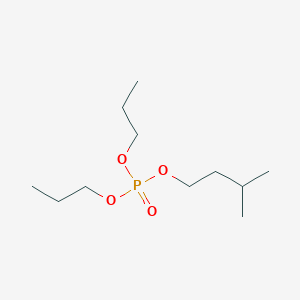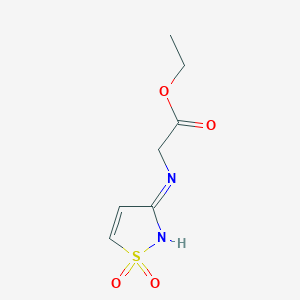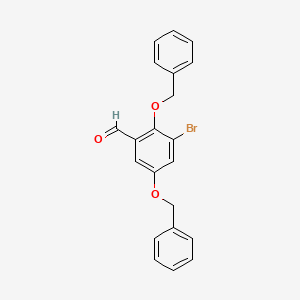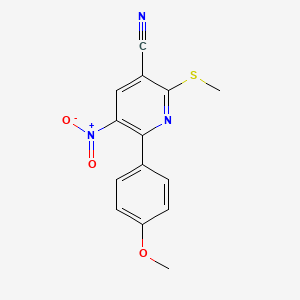
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methoxyphenyl group, a methylthio group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the methoxyphenyl and methylthio groups under specific conditions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group to be introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-amino-
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-chloro-
Uniqueness
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the methoxyphenyl, methylthio, and nitro groups in the pyridine ring creates a compound with diverse chemical and biological properties, making it a valuable subject of study in various fields.
Propiedades
Número CAS |
634600-34-3 |
|---|---|
Fórmula molecular |
C14H11N3O3S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-methylsulfanyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O3S/c1-20-11-5-3-9(4-6-11)13-12(17(18)19)7-10(8-15)14(16-13)21-2/h3-7H,1-2H3 |
Clave InChI |
DEVLJNBIGSGBJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C(=N2)SC)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
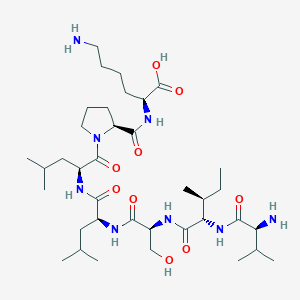

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
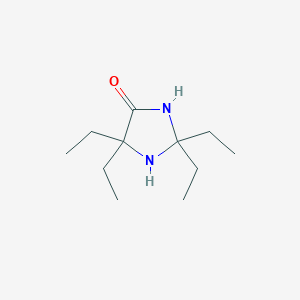
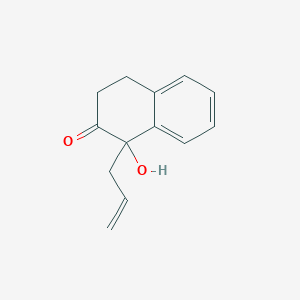
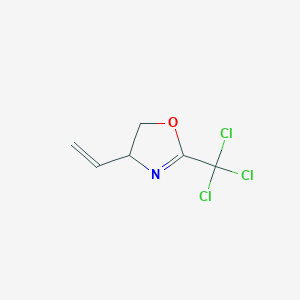
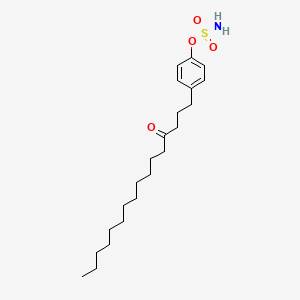
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)
